
6,7-Difluoro-quinoxalin-2-ol
概要
説明
6,7-Difluoro-quinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science.
準備方法
The synthesis of 6,7-Difluoro-quinoxalin-2-ol typically involves the condensation of 1,2-diamines with 1,2-diketones. The reaction conditions often require either an electrophilic activation of the diketone or a nucleophilic activation of the diamine, necessitating the use of acid or base catalysts . Industrial production methods may employ solvent-free reactions, alternate reaction media such as water or ionic liquids, and advanced techniques like microwave-assisted synthesis to achieve higher yields and sustainability .
化学反応の分析
6,7-Difluoro-quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Scientific Research Applications
Anticancer Activity
- Quinoxalinones with 6/7-trifluoromethyl or nitro and 6,7-difluoro substituents have been synthesized and screened for biological activities in vitro . Some of these compounds showed activity against different strains of candida and interesting anticancer activity .
- Certain derivatives of quinoxaline have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions .
- New phenoxymethylquinoxalines have been synthesized, with some showing moderate antitumor activity against MCF-7 cells .
Antiviral Research
- Quinoxaline derivatives have demonstrated potential as inhibitors against respiratory viruses, including influenza and coronaviruses . Their structure allows modifications that optimize interactions with viral targets .
- Pyrrolo[1,2-a]quinoxaline compounds are promising candidates for inhibiting the main protease of SARS-CoV-2 and as activators of Sirt6, which may suppress the virus .
- Quinoxaline derivatives have been evaluated for their ability to impede the activation of NF-kB via modulation of TLR receptors .
- A review highlighted the growing interest in developing compounds with a quinoxaline moiety for antiviral treatment .
Synthesis of Novel Compounds
- A practical and efficient protocol for synthesizing 3-CF2H-quinoxalin-2-ones has been reported, which may increase the chances of finding potential drug candidates .
- A novel approach to synthesizing 6,7-disubstituted-1H-quinoxalin-2-ones has been described .
Biological Activity
- Quinoxaline 1,4-dioxides are a promising class for developing new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, and leishmaniasis .
- Some quinoxaline derivatives have shown high antimycobacterial and antifungal activity .
Data Table of Quinoxaline Derivatives and Their Activities
Case Studies
- Antiviral Applications: Research has explored quinoxaline derivatives as potential inhibitors against a range of respiratory viruses, including influenza and coronaviruses . Modifications to the quinoxaline structure can optimize interactions with viral targets, such as enzymes critical for the viral life cycle, structural proteins, and host cell receptors involved in viral entry .
- Anticancer potential: A difluoro-substituted quinoxaline, QN-1, was identified as a G4-stabilizing ligand with high selectivity to c-MYC G4 .
- Antimicrobial Activity: Derivative 40b , a 2-thiazolidinone-substituted quinoxaline, demonstrated high antimycobacterial activity (MIC = 1.6 μg/mL against M. tuberculosis H37Rv) and significant antifungal activity (MIC = 2–4 μg/mL against Candida spp., Aspergillus spp., Cryptococcus spp.), comparable to amphotericin B .
作用機序
The mechanism of action of 6,7-Difluoro-quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .
類似化合物との比較
6,7-Difluoro-quinoxalin-2-ol can be compared with other fluorinated quinoxalines and quinolines:
6,7-Difluoro-5,8-dichloroquinoline: Similar in structure but with additional chlorine atoms, enhancing its reactivity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with distinct biological activities.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity, highlighting the importance of fluorine atoms in enhancing biological properties .
These comparisons underscore the unique properties of this compound, particularly its dual fluorination, which contributes to its distinct chemical and biological activities.
生物活性
6,7-Difluoro-quinoxalin-2-ol is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique fluorinated structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of approximately 184.13 g/mol. The presence of fluorine atoms at positions 6 and 7 on the quinoxaline ring significantly influences its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 1,2-diamines with 1,2-diketones under specific catalytic conditions. Common catalysts include acid or base catalysts to facilitate the reaction. This synthetic pathway not only yields the target compound but also allows for the exploration of various substituents that can enhance biological activity.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that modifications on the quinoxaline ring can lead to compounds with potent inhibitory effects against various bacterial strains. For instance, certain derivatives have been reported to exhibit activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Research indicates that this compound may possess antiviral properties. A notable study highlighted its potential as an inhibitor of viral egress for Ebola and Marburg viruses with low nanomolar activity . This suggests that the compound could be further developed into antiviral agents targeting these severe viral infections.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example:
- In vitro studies have shown that derivatives of quinoxaline exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Compounds with similar structures have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study : A series of synthesized quinoxalinones featuring 6,7-difluoro substitutions were evaluated for their anticancer activities and showed promising results against multiple cancer types .
Data Summary
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of fluorine atoms enhances lipophilicity and cellular uptake, which may contribute to its efficacy against various biological targets.
特性
IUPAC Name |
6,7-difluoro-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHNYFFPYZZIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137690-08-5 | |
Record name | 6,7-difluoro-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。